For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Vandetanib Hydrochloride
This technical guide provides a comprehensive overview of the core physicochemical properties of vandetanib hydrochloride, a multi-targeted tyrosine kinase inhibitor. The information presented herein is intended to support research, development, and formulation activities by providing detailed data, experimental methodologies, and a clear understanding of its mechanism of action.
Mechanism of Action
Vandetanib is a potent, orally available anticancer agent that targets several receptor tyrosine kinases (RTKs) crucial for tumor growth, progression, and angiogenesis.[1] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[2][3][4][5] By inhibiting these pathways, vandetanib effectively suppresses tumor cell proliferation, induces programmed cell death (apoptosis), and reduces tumor-associated blood vessel formation.[2][6]
Inhibition of VEGFR Signaling
Vandetanib is a potent inhibitor of VEGFR-2, the primary mediator of angiogenesis.[7][8] It binds to the tyrosine kinase domain of VEGFR-2, blocking its activation by VEGF.[2] This inhibition disrupts downstream signaling cascades, including the mTOR and HIF-1α pathways, leading to a decrease in the formation of new blood vessels required for tumor sustenance.[2][9]
Inhibition of EGFR Signaling
EGFR is frequently overexpressed in various cancers, leading to uncontrolled cell division.[2] Vandetanib binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing its phosphorylation and subsequent activation.[2] This action disrupts key downstream pathways, including the MAPK and PI3K/AKT pathways, which are vital for cell proliferation and survival, ultimately leading to the suppression of tumor growth.[2][10][11]
Physicochemical Properties
Vandetanib hydrochloride is the salt form of the free base, vandetanib. The hydrochloride salt is used to improve the pharmaceutical properties of the drug.
Chemical Identity
| Property | Value | Reference |
| Chemical Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine hydrochloride | [12] |
| CAS Number | 524722-52-9 | [12] |
| Molecular Formula | C22H25BrClFN4O2 | [12][13] |
| Molecular Weight | 511.8 g/mol | [12][13] |
Physical and Chemical Characteristics
| Property | Value | Reference |
| Appearance | White to beige powder/crystalline solid | [14] |
| Melting Point | Approximately 235°C | [15] |
| pKa | 5.2 (aminoquinazolone moiety), 9.4 (piperidine moiety) | [15] |
| Hygroscopicity | Not hygroscopic | [15] |
| BCS Classification | Class II | [16][17] |
Solubility Profile
Vandetanib is characterized by low aqueous solubility.[16][17]
| Solvent | Solubility | Reference |
| Water | <2.46 mg/mL; practically insoluble | [13][16] |
| pH 7.4 Phosphate Buffer | 0.008 mg/mL | [17][18] |
| DMSO | ≥51.2 mg/mL | [13] |
| DMF | ~2 mg/mL | [14] |
| Ethanol | <2.54 mg/mL | [13] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [14] |
Experimental Protocols
The following sections detail generalized protocols for determining the key physicochemical properties of vandetanib hydrochloride.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of vandetanib hydrochloride powder to a known volume of the desired solvent (e.g., purified water, phosphate buffer) in a sealed vial.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of vandetanib using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The equilibrium solubility is calculated based on the measured concentration and the dilution factor.
Melting Point and Thermal Behavior Analysis (DSC)
Differential Scanning Calorimetry (DSC) is used to measure the melting point and other thermal transitions of a substance.[19][20]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.
-
Sample Preparation: Accurately weigh 3-5 mg of vandetanib hydrochloride into an aluminum DSC pan.[21] Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled, slow rate (e.g., 2°C/min) under an inert nitrogen atmosphere.[21] The temperature range should encompass the expected melting point (e.g., 30°C to 250°C).
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is determined from the resulting thermogram, typically as the onset temperature of the endothermic melting peak. The peak temperature is also often reported.
Determination of pKa (Potentiometric Titration)
This protocol determines the acid dissociation constants (pKa) of the ionizable groups in vandetanib.
Methodology:
-
Solution Preparation: Prepare a solution of vandetanib hydrochloride of known concentration (e.g., 0.01 M) in a suitable solvent system, such as a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH of the solution after each addition.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is often used to analyze the curve and derive the pKa values, especially for molecules with multiple ionizable centers like vandetanib.
Polymorphic Form Analysis (PXRD)
Powder X-ray Diffraction (PXRD) is a primary technique for identifying the crystalline form of a solid material.
Methodology:
-
Sample Preparation: Gently grind the vandetanib hydrochloride powder to ensure a random orientation of crystals. Pack the powder into a sample holder.
-
Instrument Setup: Place the sample holder in a powder X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 5° to 40°).
-
Data Collection: Scan the sample and record the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the specific crystalline form. The positions and relative intensities of the diffraction peaks are characteristic of the material's crystal lattice structure. This pattern can be compared to reference patterns to identify the polymorph or confirm its crystalline nature.
References
- 1. Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. selleckchem.com [selleckchem.com]
- 8. Vandetanib | VEGFR | Tocris Bioscience [tocris.com]
- 9. Vandetanib (ZD6474) induces antiangiogenesis through mTOR–HIF-1 alpha–VEGF signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vandetanib hydrochloride | C22H25BrClFN4O2 | CID 23133323 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. tga.gov.au [tga.gov.au]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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